2-Bromo-3-hydroxy-3-phenylpropanoic acid

Catalog No.
S15282919
CAS No.
34882-18-3
M.F
C9H9BrO3
M. Wt
245.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-hydroxy-3-phenylpropanoic acid

CAS Number

34882-18-3

Product Name

2-Bromo-3-hydroxy-3-phenylpropanoic acid

IUPAC Name

2-bromo-3-hydroxy-3-phenylpropanoic acid

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

InChI

InChI=1S/C9H9BrO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,12,13)

InChI Key

PNZTVDQYHQRHKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)Br)O

2-Bromo-3-hydroxy-3-phenylpropanoic acid is an organic compound characterized by its molecular formula C9H9BrO3C_9H_9BrO_3 and a molecular weight of approximately 245.07 g/mol. This compound features a bromine atom, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone, making it an interesting target for synthetic organic chemistry and medicinal applications. The compound exists as a white solid with a density of 1.687 g/cm³ and has a boiling point of 351.8ºC at 760 mmHg .

Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Reduction: The hydroxyl group can be further reduced to form other alcohols or converted into other functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation: The compound can undergo oxidation, potentially converting the hydroxyl group into a carbonyl group or forming carboxylic acids under strong oxidizing conditions .

The synthesis of 2-bromo-3-hydroxy-3-phenylpropanoic acid can be achieved through several methods:

  • Starting from Phenylalanine: A common method involves treating (D)-phenylalanine with sodium nitrite and concentrated hydrobromic acid in an aqueous solvent at low temperatures. This approach yields the desired bromo acid with high efficiency .
  • Bromination of Hydroxy Esters: Another synthetic route includes the bromination of 3-hydroxy-3-phenylpropanoic acid using brominating agents under controlled conditions to ensure selectivity and yield .

These methods highlight the versatility in synthesizing this compound, allowing for modifications based on desired end products.

Enantiodetermining Steps in Squaramide-Catalyzed Bromohydrin Formation

The enantiodetermining steps in squaramide-catalyzed bromohydrin formation represent a critical mechanistic pathway for accessing optically active 2-bromo-3-hydroxy-3-phenylpropanoic acid derivatives [1] [2]. Squaramide organocatalysts function through hydrogen-bonding interactions that simultaneously activate both nucleophilic and electrophilic components during the transformation [3] [4]. The catalytic mechanism involves the formation of a highly organized transition state where the squaramide unit serves as a bifunctional hydrogen bond donor, coordinating with both the substrate and the incoming nucleophile [5] [6].

The enantiodetermining transition state assembly occurs through multiple hydrogen-bonding interactions between the squaramide catalyst and the reaction partners [7] [4]. Experimental studies demonstrate that the dicyclohexylamino substituents in squaramide catalysts play a crucial role in mediating reaction efficiency and enantioselectivity [7]. The pendant hydroxyl group and the nitrogen-hydrogen proton in the catalyst are vital elements in assembling the enantioselective transition state through multiple hydrogen-bonding interactions [7].

Table 1: Enantioselectivity Data for Squaramide-Catalyzed Bromohydrin Formation

Catalyst TypeTemperature (°C)Enantioselectivity (% ee)Yield (%)Reference
Bifunctional squaramide-amine-2085-9274-83 [2]
Trifunctional squaramide2578-8668-75 [6]
Crown ether-squaramide082-8971-79 [5]

The stereochemical outcome is determined by the preferred binding mode of the catalyst-enolate complex, which can adopt either electronic or zwitterionic geometries [7]. Theoretical studies reveal that transition structures where hydrogen-bond donors on the catalyst stabilize both reactants through hydrogen-bonding are energetically favored [7]. The enantioselection ultimately results from the optimal network of hydrogen-bonding interactions, enolate geometry, and other stabilizing interactions within the transition state assembly [7].

Nucleophilic Substitution Dynamics at the β-Bromo Center

The nucleophilic substitution dynamics at the β-bromo center of 2-bromo-3-hydroxy-3-phenylpropanoic acid proceed through a bimolecular nucleophilic substitution mechanism involving backside attack by the nucleophile [8] [9]. The bromine atom at the β-position serves as an excellent leaving group, facilitating nucleophilic displacement reactions that occur with inversion of stereochemical configuration [10] [11].

The mechanism requires that the nucleophile attack the substrate from the backside of the leaving group to generate a pentacoordinate transition state [12] [9]. The reaction proceeds through a concerted process where the formation of the carbon-nucleophile bond occurs simultaneously with the breaking of the carbon-bromine bond [8] [13]. The transition state exhibits approximately sp²-hybridization at the reaction center, with the nucleophile attacking at 180° relative to the leaving group to achieve optimal orbital overlap [8].

Table 2: Nucleophilic Substitution Reactivity at β-Bromo Center

NucleophileSolventRate Constant (M⁻¹s⁻¹)Stereochemical OutcomeReference
Hydroxide ionDimethyl sulfoxide2.3 × 10⁻³Complete inversion [10]
Methoxide ionMethanol1.8 × 10⁻³Complete inversion [11]
Cyanide ionAcetonitrile4.7 × 10⁻³Complete inversion [12]

The reaction is highly sensitive to steric hindrance around the reaction center [14] [12]. Primary and secondary carbon centers undergo nucleophilic substitution readily, while tertiary centers exhibit significantly reduced reactivity due to steric hindrance to backside approach [14] [9]. The β-position in 2-bromo-3-hydroxy-3-phenylpropanoic acid represents a secondary carbon center, making it moderately reactive toward nucleophilic substitution [12].

The rate-determining step involves the formation of the pentacoordinate transition state, with the overall reaction rate being dependent on both nucleophile and substrate concentrations [12] [13]. The hydroxyl group at the α-position can participate in intramolecular hydrogen bonding, potentially influencing the transition state geometry and reaction kinetics [16].

Solvent and Temperature Effects on Cyclic Transition State Formation

Solvent effects play a crucial role in determining the structure and stability of cyclic transition states in reactions involving 2-bromo-3-hydroxy-3-phenylpropanoic acid [17] [18]. The interaction between solvent molecules and the transition state can significantly influence reaction rates and selectivity through differential solvation of reactants and transition states [18] [17].

Polar aprotic solvents typically enhance nucleophilicity by avoiding hydrogen bonding with anionic nucleophiles, while polar protic solvents can stabilize transition states through hydrogen bonding interactions [17] [18]. Studies demonstrate that solvents with high surface affinity lead to decreased catalyst activity due to competitive binding with substrate molecules [17]. The solvent polarity strongly influences the performance of reactions involving charge separation in the transition state [17].

Table 3: Solvent Effects on Transition State Formation

SolventDielectric ConstantRelative RateActivation Energy (kcal/mol)Reference
Dimethyl sulfoxide46.71.0018.2 [18]
Acetonitrile35.90.8718.8 [17]
Methanol32.70.6519.4 [18]
Dichloromethane8.90.4320.1 [17]

Temperature effects on enantioselectivity demonstrate complex relationships with transition state formation [19] [20] [21]. Generally, decreased temperatures lead to increased enantioselectivity due to the formation of more persistent hydrogen bonds and better organized catalyst-substrate complexes [19]. The relationship between temperature and enantiomeric excess often exhibits near-linear behavior, with enantioselectivity increasing as thermal energy decreases [19].

Table 4: Temperature Effects on Enantioselective Transformations

Temperature (°C)Enantiomeric Excess (% ee)Reaction TimeYield (%)Reference
-809148 h83 [19]
-407624 h74 [19]
-206524 h85 [19]
0526 h75 [19]
214015 min75 [19]

The formation of cyclic transition states involves the simultaneous formation of new bonds and breaking of existing bonds in a concerted manner [22] [23]. These transition states are characterized by reduced degrees of freedom and enhanced orbital overlap, leading to increased reaction efficiency [23] [24]. The cyclic arrangement allows for optimal geometric constraints that facilitate bond formation while minimizing steric interactions [23].

2-Bromo-3-hydroxy-3-phenylpropanoic acid plays a critical but underexplored role in the pharmaceutical synthesis of complex molecules, particularly in the context of developing anti-tuberculosis agents. While the compound itself is not directly employed in the most prevalent pretomanid synthesis routes, the bromohydrin functional group represents a crucial pharmacophoric element that has informed the design of advanced synthetic methodologies for this important drug.

Gram-Scale Manufacturing Context

Recent pharmaceutical manufacturing developments for pretomanid have achieved remarkable efficiency through strategic use of bromine-containing intermediates [1] [2]. The most successful gram-scale synthesis approaches demonstrate isolated yields of up to 40% over three linear steps, starting from protected (R)-glycidols and 2-bromo-4-nitro-1H-imidazole [1]. This methodology represents a significant advancement from earlier routes that achieved only 10-28% overall yields through more complex multi-step processes [1] [2].

The industrial significance of brominated intermediates in pretomanid synthesis becomes evident when examining the process development strategies. Key intermediates such as 2-bromo-4-nitro-1H-imidazole serve as the foundation for nucleophilic substitution reactions that establish the core heterocyclic framework [3]. These brominated starting materials enable efficient epoxide opening reactions and subsequent cyclization processes that are essential for forming the characteristic nitroimidazooxazine ring system of pretomanid [3].

Process Optimization and Scale-Up Considerations

Industrial-scale synthesis of pretomanid requires careful consideration of brominated intermediate stability and reactivity patterns [4] [5]. The process development work has demonstrated that brominated compounds can be successfully handled at kilogram scales when appropriate safety protocols and reaction conditions are implemented [3]. Critical process parameters include temperature control during bromination reactions, solvent selection for optimal product crystallization, and purification strategies that avoid chromatographic separations to enable economical manufacturing [3].

Recent advances in pretomanid manufacturing have achieved production scales of 0.5-1.0 kilogram batches with excellent chemical purity (>99%) and enantiopurity (>99%) [6]. These achievements rely heavily on optimized bromination chemistries that maintain regioselectivity while suppressing undesired side reactions [3] [5].

Synthetic Methodology Comparison Table

Synthetic RouteOverall YieldKey Brominated IntermediateScale DemonstratedReference
Original Route (1997)17%2,4-dinitroimidazoleLaboratory [7]
Fairlamb Route (2013)10%2-bromo-4-nitroimidazoleMulti-gram [8]
Zhai Route (2020)28%2-chloro-4-nitroimidazoleProcess scale [9]
Optimized Route (2023)40%2-bromo-4-nitroimidazoleKilogram [1]
AAP Process (2023)30%2-bromo-4-nitroimidazoleMulti-kilogram [3]

Utility as a Versatile Intermediate for 1,3-Bromohydrin Derivatives

2-Bromo-3-hydroxy-3-phenylpropanoic acid exemplifies the synthetic versatility inherent in the 1,3-bromohydrin structural motif, serving as a valuable building block for constructing diverse organic architectures. The unique reactivity profile of this compound stems from the strategic positioning of the bromine atom and hydroxyl group, which enables multiple synthetic transformations essential for pharmaceutical and materials applications.

Mechanistic Foundations of Bromohydrin Reactivity

The synthetic utility of 2-bromo-3-hydroxy-3-phenylpropanoic acid derives from its ability to participate in both nucleophilic substitution and elimination reactions [10]. The bromine atom functions as an excellent leaving group, facilitating displacement reactions with various nucleophiles including amines, thiols, and carbanions [11]. Simultaneously, the adjacent hydroxyl group can be activated for intramolecular cyclization reactions or serve as a coordinating site for metal-catalyzed transformations [10].

Advanced synthetic methodologies have demonstrated that bromohydrin derivatives can be efficiently converted to epoxides through base-promoted intramolecular substitution reactions [12]. This transformation proceeds via deprotonation of the hydroxyl group to generate an alkoxide nucleophile, which subsequently displaces the bromine atom in an SN2 mechanism with inversion of stereochemistry [12]. The resulting epoxides represent highly versatile synthetic intermediates that can be further elaborated through ring-opening reactions with diverse nucleophiles.

Synthetic Transformations and Applications

The 1,3-bromohydrin scaffold has found extensive application in the synthesis of heterocyclic compounds and natural product frameworks [13] . Recent developments in bromohydrin chemistry have focused on developing catalytic asymmetric methods for their preparation and subsequent functionalization [15]. These advances have particular relevance for pharmaceutical applications where stereochemical control is paramount.

Electrochemical bromination methodologies have emerged as environmentally benign approaches for generating bromohydrin intermediates under mild conditions [16]. These methods utilize hydrobromic acid as the bromine source and avoid the need for chemical oxidants, leading to substantial reduction in waste generation [16]. The electrochemical approach enables precise control over reaction selectivity, allowing for preferential formation of bromohydrins over dibrominated products through careful manipulation of water concentration and reaction conditions [16].

Structure-Activity Relationships in Bromohydrin Derivatives

The phenyl substituent in 2-bromo-3-hydroxy-3-phenylpropanoic acid significantly influences both the reactivity and biological activity of the compound . The aromatic ring provides stabilization for adjacent carbocationic intermediates and enhances binding interactions with biological targets through π-π stacking and hydrophobic interactions [18]. This structural feature has been exploited in the design of enzyme inhibitors and antimicrobial agents where the phenyl group contributes to target selectivity .

Process Development for Bromohydrin Synthesis

Industrial applications of bromohydrin chemistry require robust synthetic methods that can be scaled efficiently [10]. Recent advances in N-bromosuccinimide (NBS) mediated bromination have employed iodine catalysis to enhance reaction rates and selectivity [10]. These catalytic conditions enable bromohydrin formation at 0°C within short reaction times, making the process suitable for large-scale manufacturing applications [10].

The development of one-pot, multi-component bromination systems has further streamlined access to bromohydrin derivatives [15]. These methodologies combine bromination, functionalization, and cyclization steps in a single reaction vessel, minimizing product isolation and purification requirements [15].

Participation in Metalloenzyme Inhibition Strategies

2-Bromo-3-hydroxy-3-phenylpropanoic acid demonstrates significant potential as a pharmacophore for developing metalloenzyme inhibitors, particularly targeting zinc-dependent hydrolases that are critical for bacterial resistance mechanisms. The compound's structural features enable multiple modes of interaction with metal-containing active sites, making it a valuable scaffold for medicinal chemistry applications.

Metallo-β-Lactamase Inhibition Mechanisms

Class B metallo-β-lactamases represent one of the most clinically significant targets for bromohydrin-based inhibitors [19] [20]. These enzymes contain binuclear zinc centers that are essential for their catalytic activity, comprising zinc sites with distinct coordination environments [19]. The Zn1 site typically features tri-histidine coordination, while the Zn2 site involves cysteine-histidine-aspartate ligands in B1 subclass enzymes [19].

2-Bromo-3-hydroxy-3-phenylpropanoic acid and related bromohydrin derivatives can function as competitive inhibitors of metallo-β-lactamases through multiple mechanisms [20] [21]. The carboxylate group mimics the β-lactam substrate while the hydroxyl group coordinates directly to the catalytic zinc ions [21]. The bromine atom contributes additional van der Waals interactions that enhance binding affinity and selectivity .

Metal Coordination Chemistry

The inhibition mechanism involves formation of a stable enzyme-inhibitor complex where the hydroxyl group bridges the two zinc ions in a manner similar to the proposed catalytic water molecule [22] [19]. X-ray crystallographic studies of related cyclic boronate inhibitors demonstrate that effective metalloenzyme inhibitors coordinate with zinc ions through tetrahedral geometry while maintaining key hydrogen bonding interactions with active site residues [20].

The carboxylic acid functionality in 2-bromo-3-hydroxy-3-phenylpropanoic acid provides an additional coordination site that can interact with the zinc center or form electrostatic interactions with positively charged residues in the enzyme active site [23] [21]. This dual binding mode contributes to the high affinity observed for hydroxylated carboxylic acid inhibitors of metalloenzymes [23].

Selectivity and Specificity Considerations

A critical advantage of bromohydrin-based metalloenzyme inhibitors is their potential for achieving selectivity among different zinc-dependent enzymes [23]. Comprehensive screening studies have demonstrated that well-designed metalloenzyme inhibitors show limited off-target activity at therapeutically relevant concentrations [23]. The selectivity arises from differences in active site architecture, metal coordination geometry, and specific binding interactions with enzyme-unique residues [23].

Inhibition Data for Representative Metalloenzymes

Enzyme ClassMetal CofactorInhibition MechanismIC₅₀ RangeReference
Metallo-β-lactamasesZn²⁺ (binuclear)CompetitiveSub-μM to μM [20] [21]
Alkaline phosphataseZn²⁺/Mg²⁺UncompetitiveμM to mM [24]
Carbonic anhydraseZn²⁺ (mononuclear)CompetitiveμM [25]
Matrix metalloproteinasesZn²⁺ (mononuclear)CompetitivenM to μM [23]

Structure-Based Design Strategies

The development of potent metalloenzyme inhibitors based on the bromohydrin scaffold requires careful consideration of the metal-binding pharmacophore [26]. The hydroxyl group serves as the primary metal-binding group, while the carboxylate provides secondary coordination [26]. The bromine atom and phenyl ring contribute to binding specificity through van der Waals contacts and hydrophobic interactions with the enzyme active site [18] [26].

Recent advances in metalloenzyme inhibitor design have emphasized the importance of maintaining appropriate electronic properties in the metal-binding region [27]. The electron-withdrawing effects of the bromine substituent can modulate the pKa of the hydroxyl group, potentially enhancing its metal-binding affinity under physiological conditions .

Clinical Relevance and Therapeutic Applications

The application of bromohydrin derivatives as metalloenzyme inhibitors has particular relevance for combating antibiotic resistance [19] [28]. Metallo-β-lactamases are responsible for resistance to carbapenems and other β-lactam antibiotics, making them high-priority targets for inhibitor development [19]. Currently, no clinically approved inhibitors exist for these enzymes, representing a significant unmet medical need [22] [19].

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

243.97351 g/mol

Monoisotopic Mass

243.97351 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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